![molecular formula C18H19NO6S B2913043 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448072-27-2](/img/structure/B2913043.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many organic compounds with significant biological activities . The compound also includes a sulfonamide group, which is often found in various drugs due to its bioactive properties .
Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Antioxidant and Antibacterial Activities
1,3-Benzodioxole, a component of the compound, is widely found in plant products and has shown potent antioxidant and antibacterial activities .
3. Cytotoxic Activity Against Human Tumor Cell Lines 1,3-Benzodioxole derivatives, which include the compound , have been reported to possess cytotoxic activity against several human tumor cell lines, including human colon carcinoma cells and multidrug-resistant nasopharyngeal carcinoma cells .
Anticancer Evaluation
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Synthesis of Amide Chalcone
An amide chalcone has been synthesized in a two-step reaction using the compound. First, N-(4-acetylphenyl)quinoline-3-carboxamide 2 was synthesized by the reaction of quinoline-3-carboxylic acid 1 and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .
Drug Design
The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides. These cinnamides have been found to possess a variety of pharmacological activities, including cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter (DR5:GUS) .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is vital for plant growth and development . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Pharmacokinetics
Its potent effect on root growth suggests that it is likely to have good bioavailability .
Result of Action
The compound’s action results in a significant promotive effect on root growth . It enhances root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes . This results in improved root growth, which is beneficial for plant survival and productivity .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-15(12-1-3-17-18(10-12)25-11-24-17)5-7-19-26(21,22)14-2-4-16-13(9-14)6-8-23-16/h1-4,9-10,15,19-20H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMOTZCQWPJJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide |
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